Methyl isobutyrate

Overview

Description

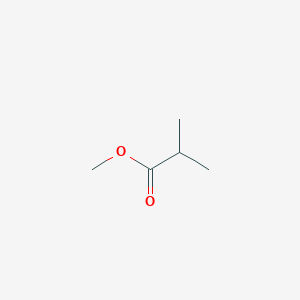

Methyl isobutyrate (C₅H₁₀O₂, molecular weight 102.13) is a branched-chain ester derived from isobutyric acid and methanol. It is a colorless liquid with a fruity aroma reminiscent of green apple, pear, and peach, making it a valuable flavoring agent in the food industry . Its regulatory approval under 21 CFR 172.515 allows its use as a direct food additive . Beyond flavoring, it serves as a solvent in polymer research, particularly in diffusion studies involving poly(methyl methacrylate) . Naturally, it occurs in fruits such as pineapple, blueberry, and grape, though often in trace amounts .

Key physicochemical properties include:

Preparation Methods

Methyl isobutyrate can be synthesized through the direct esterification of methanol with isobutyric acid . This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture under reflux to achieve the desired ester product.

In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves continuous distillation to separate the ester from the reaction mixture, ensuring high purity and yield.

Chemical Reactions Analysis

Hydrolysis

Methyl isobutyrate undergoes hydrolysis in aqueous media to yield methanol and isobutyric acid:Thermodynamic Data:

| ΔᵣH° (kJ/mol) | Conditions | Reference |

|---|---|---|

| -61.6 ± 1.0 | Liquid phase, 25°C | |

| -32.63 ± 0.071 | Aqueous dioxane |

This reaction is acid- or base-catalyzed and is critical in ester cleavage processes .

Oxidation

Controlled oxidation converts this compound to isobutyric acid:Common oxidants include KMnO₄ or CrO₃ under acidic conditions.

Reduction

Catalytic hydrogenation reduces the ester to isobutanol:Enthalpy Data:

Nucleophilic Substitution

Reaction with hydrazine hydrate produces isobutyrate hydrazide, a precursor in agrochemical synthesis:Conditions:

Gas-Phase Decomposition

Under electron impact or plasma conditions, this compound decomposes via radical pathways:Mechanistic studies indicate homolysis of C–O or C–C bonds, forming protonated methyl acrylate .

Plasma Polymerization

Radiofrequency-induced plasmas generate polymer films:

Conditions:

- Power: 10–100 W

- Pressure: 0.1–1.0 mbar

- Major products: Cross-linked polyesters with retained ester groups

OH Radical Reaction

In the troposphere, this compound reacts with hydroxyl radicals:Kinetic Data:

| Rate Constant (298 K) | Major Products |

|---|---|

| Formaldehyde, acetone, CO₂ |

Oxidative Dehydrogenation

Industrial catalysis converts this compound to methyl methacrylate (MMA):Reaction Conditions:

Esterification and Transesterification

This compound participates in reversible esterification:Equilibrium Data:

Scientific Research Applications

Food Industry

Flavoring Agent:

Methyl isobutyrate is widely used as a flavoring agent due to its pleasant apple and floral aroma. It is found in various fruits and is utilized in the formulation of food products to enhance flavor profiles. The compound's presence in foods can serve as a potential biomarker for dietary intake, particularly for fruits like apples and pineapples .

Chemical Synthesis

Solvent and Reagent:

MIB serves as an effective solvent in organic synthesis due to its aprotic nature. It has been employed in various chemical reactions, including the synthesis of esters and other organic compounds. MIB's low toxicity and favorable boiling point make it suitable for use in laboratory settings .

Diluent in Scientific Studies:

In research contexts, this compound has been used as a diluent in forced Rayleigh scattering studies to measure diffusion coefficients in ternary systems. This application highlights its role in advanced scientific experiments where precise measurements are necessary .

Material Science

Plasma Polymerization:

this compound can be plasma-polymerized to create thin films with specific properties. Studies have shown that varying parameters such as precursor flow rate and radiofrequency power affects the incorporation of oxygen functionalities into the resulting plasma polymer films. This technique opens avenues for developing materials with tailored characteristics for various applications, including coatings and adhesives .

Biochemical Applications

Metabolite Role:

As a metabolite, this compound plays a role in biological processes. It can be produced during the metabolism of certain fatty acids, indicating its significance in biochemical pathways . Understanding its metabolic role can aid in nutritional studies and health assessments.

Data Tables

| Application Area | Specific Use | Reference |

|---|---|---|

| Food Industry | Flavoring agent | |

| Chemical Synthesis | Solvent for organic reactions | |

| Scientific Research | Diluent in diffusion studies | |

| Material Science | Plasma polymerization |

Case Studies

- Plasma Polymerization Study: A study conducted on the plasma-polymerized films of this compound revealed that adjusting the radiofrequency power significantly affects the film's properties, making it suitable for applications requiring specific surface characteristics .

- Flavor Profile Analysis: Research on the flavor compounds of various fruits identified this compound as a key contributor to the aroma profile of apples, emphasizing its importance in food science and flavor chemistry .

Mechanism of Action

The mechanism of action of methyl isobutyrate primarily involves its role as a solvent and flavoring agent. As a solvent, it facilitates the dissolution of various compounds, enabling chemical reactions and processes to occur more efficiently. In flavoring applications, its ester functional group interacts with olfactory receptors, producing a fruity aroma that is perceived by the human sense of smell.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methyl isobutyrate belongs to the methyl ester class, characterized by a methyl group esterified to a carboxylic acid. Its branched structure (2-methylpropanoate) distinguishes it from linear esters like methyl butyrate (C₄H₈O₂), which has a straight-chain butyric acid backbone .

| Compound | Formula | Molecular Weight | Functional Group | Structure |

|---|---|---|---|---|

| This compound | C₅H₁₀O₂ | 102.13 | Methyl ester (branched) | (CH₃)₂CHCOOCH₃ |

| Ethyl isobutyrate | C₆H₁₂O₂ | 116.16 | Ethyl ester (branched) | (CH₃)₂CHCOOCH₂CH₃ |

| Isobutyl isobutyrate | C₈H₁₆O₂ | 144.21 | Isobutyl ester | (CH₃)₂CHCOOCH₂CH(CH₃)₂ |

| Methyl butyrate | C₅H₁₀O₂ | 102.13 | Methyl ester (linear) | CH₃(CH₂)₂COOCH₃ |

Physicochemical Properties

| Property | This compound | Ethyl Isobutyrate | Isobutyl Isobutyrate | Methyl Butyrate |

|---|---|---|---|---|

| Boiling Point (°C) | 99–100 | 110–112 | 148–150 | 102–103 |

| Density (g/cm³) | 0.895 | 0.875 | 0.862 | 0.898 |

| Odor Profile | Fruity (apple, peach) | Sweet, rum-like | Ethereal, alcoholic | Pineapple-like |

| Solubility in Water | Slightly soluble | Insoluble | Insoluble | Slightly soluble |

Key Observations :

- Branching vs. Linearity : this compound’s branched structure reduces intermolecular forces compared to linear methyl butyrate, resulting in a marginally lower boiling point despite identical molecular weights .

- Alkyl Chain Length : Ethyl and isobutyl derivatives exhibit higher boiling points due to increased van der Waals interactions from longer alkyl chains .

Odor and Flavor Contributions

- This compound: Imparts fruity notes in carob powder and pineapple, with odor thresholds critical in food formulations .

- Ethyl Isobutyrate : Dominates in "Cerrado" cashew pulp, contributing to 88.19% of aroma intensity when extracted via SPME .

- Isobutyl Isobutyrate : Less fruity than methyl/ethyl analogs, with ethereal and alcoholic undertones .

Research Findings and Key Studies

- Catalytic Efficiency : Au/Zn-Mg-Al catalysts achieve 80% selectivity for this compound at optimal conditions, outperforming Zn-Al catalysts, which favor by-products like isobutyric acid .

- Odor Activity : In carob powder, this compound peaks at roasting stage RS3, contributing to a "baby cereal fruit cream" aroma .

- Extraction Methods : Ethyl isobutyrate recovery is 88.19% via SPME vs. 62.36% via SPE, highlighting method-dependent efficiency .

Biological Activity

Methyl isobutyrate (MIB) is an organic compound with the formula C5H10O2, classified as an ester. It is primarily used as a flavoring agent and solvent in various industrial applications. This article explores the biological activity of this compound, including its metabolic pathways, antimicrobial properties, and potential health effects based on diverse research findings.

This compound is formed through the esterification of isobutyric acid and methanol. It can be synthesized via several methods, including the reaction of propylene with carbon monoxide in the presence of hydrogen fluoride and water or methanol, yielding high purity levels (up to 99%) under controlled conditions .

Metabolic Pathways

Upon ingestion, this compound undergoes hydrolysis to yield isobutyric acid and methanol. The metabolic fate of these products involves:

- Absorption : Rapid absorption from the gastrointestinal tract.

- Oxidation : Conversion to carbon dioxide via the fatty acid pathway followed by the tricarboxylic acid cycle.

- Conjugation : Potential conjugation of branched alcohols for excretion through urine .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties, particularly against certain pathogens. For instance, research conducted on various Lysobacter strains demonstrated that this compound emissions were significantly higher in specific growth media, correlating with enhanced antimicrobial activity against Phytophthora infestans .

Study Findings

| Organism | Growth Media | This compound Emission | Antimicrobial Effect |

|---|---|---|---|

| Lysobacter antibioticus | PDA | High | Effective |

| Lysobacter capsici | PDA | Moderate | Moderate |

| Lysobacter enzymogenes | NA | Low | Minimal |

This table summarizes the correlation between this compound emission and its antimicrobial efficacy across different strains.

Toxicological Data

Toxicological assessments indicate that this compound does not pose significant genotoxic risks at typical exposure levels. Evaluations suggest that the current estimated daily intake from flavoring substances remains below safety thresholds, indicating a low risk for adverse health effects when consumed in moderation .

Case Studies

- Flavoring Agent Safety Evaluation : A comprehensive safety evaluation indicated that consumption levels of this compound (ranging from <0.01 to 11 µg per person per day) are significantly below the established safety concern threshold of 1800 µg/day .

- Industrial Exposure Assessment : In occupational settings, exposure to this compound has been monitored, revealing no significant adverse effects when proper handling protocols are followed.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for methyl isobutyrate, and how can purity be validated?

this compound is typically synthesized via esterification of isobutyric acid with methanol under acidic catalysis. To validate purity, researchers should employ gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) to confirm >99% purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with expected peaks at δ 1.1–1.2 ppm (CH(CH₃)₂) and δ 3.6–3.7 ppm (OCH₃) . For reproducibility, document reaction conditions (e.g., molar ratios, temperature, catalyst concentration) and include raw spectral data in supplementary materials .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for trace analysis in biological samples, offering high sensitivity (detection limits ~0.1 ng/mL) . For volatile mixtures, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS provides robust quantification . Calibration curves must be validated using matrix-matched standards to account for interference .

Q. How should safety protocols be designed for handling this compound in laboratory settings?

this compound is highly flammable (flash point: 90°C) and requires storage in explosion-proof refrigerators . Personal protective equipment (PPE) must include nitrile gloves, vapor-resistant goggles, and flame-retardant lab coats. Spill management protocols should prioritize vapor suppression (e.g., alcohol-resistant foam) and grounding equipment to prevent static ignition .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound degradation products be resolved?

Discrepancies in degradation profiles (e.g., via thermal or photolytic pathways) often arise from differences in experimental conditions. Researchers should replicate studies using controlled variables (e.g., UV intensity, temperature gradients) and cross-validate findings with hyphenated techniques like GC-IR or LC-TOF-MS . Multivariate statistical analysis (e.g., PCA) can identify outlier data points and isolate degradation pathways .

Q. What strategies mitigate batch-to-batch variability in this compound used for in vitro studies?

Implement quality control (QC) protocols using Fourier-transform infrared spectroscopy (FTIR) to verify ester functional group consistency (C=O stretch ~1740 cm⁻¹). For biological assays, pre-screen batches via cytotoxicity assays (e.g., MTT) to rule out impurity-driven artifacts . Document lot numbers and supplier-specific purity certifications in metadata .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

Stability studies should use accelerated degradation models (e.g., 40°C/75% RH) with HPLC monitoring. In polar solvents (e.g., water), hydrolysis follows pseudo-first-order kinetics, with half-life <24 hours at pH 7.0. Buffering solutions to pH 4–5 (acetate buffer) extends stability by suppressing nucleophilic attack on the ester carbonyl .

Q. Methodological Challenges & Solutions

Q. How can researchers reconcile discrepancies between computational and experimental partition coefficients (log P) for this compound?

Experimental log P values (e.g., 1.2–1.5) may deviate from in silico predictions due to solvent system biases. Validate using shake-flask methods with octanol/water partitioning under standardized conditions (OECD TG 117). Computational models should incorporate solvent-accessible surface area (SASA) corrections .

Q. What experimental designs are optimal for studying this compound’s role in flavor chemistry?

Utilize dynamic headspace analysis coupled with olfactometry to identify odor-active compounds in food matrices. Dose-response studies (e.g., threshold concentrations in fruit extracts) require triangular testing with trained sensory panels to minimize subjective bias .

Q. Data Reporting Standards

- Synthesis & Characterization : Report yields, spectral assignments (NMR/IR/MS), and purity metrics (GC area %) .

- Safety Data : Include flammability ratings, PPE requirements, and spill response protocols per OSHA/GHS guidelines .

- Statistical Analysis : Use R or Python scripts for reproducibility; publish raw datasets in repositories like Zenodo .

Properties

IUPAC Name |

methyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(2)5(6)7-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIWKHZACMWKOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060275 | |

| Record name | Propanoic acid, 2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid | |

| Record name | Methyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

91.00 to 93.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | Methyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.884-0.888 | |

| Record name | Methyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

547-63-7 | |

| Record name | Methyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL ISOBUTYRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM286QL922 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-84.7 °C | |

| Record name | Methyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.